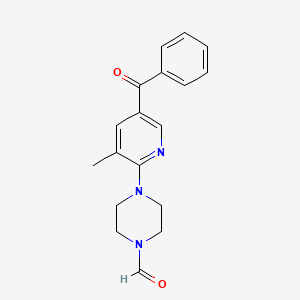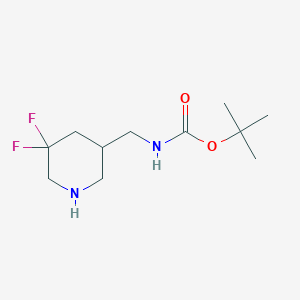
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone is a compound that features a piperidine ring attached to a pyridine ring via an ethanone linker. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties makes it a versatile scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 4-pyridylpiperidine with acetyl chloride under basic conditions. The reaction typically proceeds as follows:
Reactants: 4-pyridylpiperidine and acetyl chloride
Conditions: Basic conditions, often using a base like triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Yield: Moderate to high yield depending on the reaction conditions
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides of the pyridine ring.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may act on various receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system in which it is used.
類似化合物との比較
1-(2-(Pyridin-4-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-(piperidin-1-yl)ethanone: Similar structure but with a phenyl group instead of a pyridine ring.
Piperidine derivatives: Various piperidine-based compounds with different substituents on the piperidine ring.
Pyridine derivatives: Compounds with different functional groups attached to the pyridine ring.
Uniqueness: The combination of a piperidine ring and a pyridine ring in this compound provides unique pharmacological properties, making it a valuable scaffold for drug development.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its versatile chemical properties and potential pharmacological applications make it a valuable compound for further study and development.
特性
分子式 |
C12H16N2O |
|---|---|
分子量 |
204.27 g/mol |
IUPAC名 |
1-(2-pyridin-4-ylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-9-3-2-4-12(14)11-5-7-13-8-6-11/h5-8,12H,2-4,9H2,1H3 |
InChIキー |
BSOLJXDNRAQYHD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


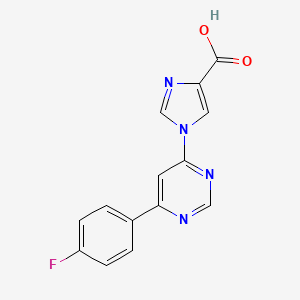

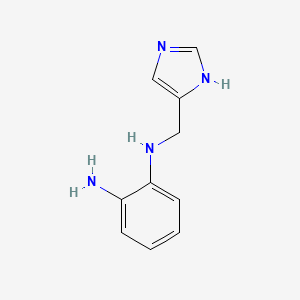
![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)
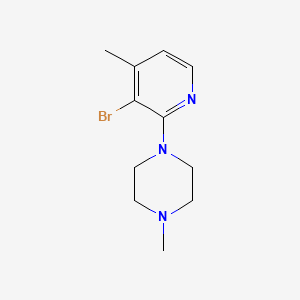
![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)


![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)


